Ethylene Terephthalate Cyclic Hexamer
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Overview
Description
Ethylene Terephthalate Cyclic Hexamer is a cyclic oligomer derived from poly(ethylene terephthalate) (PET). PET is a widely used thermoplastic polymer known for its excellent mechanical and thermal properties. The cyclic hexamer form of ethylene terephthalate is of particular interest due to its unique structural and chemical properties, which make it a subject of extensive research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethylene Terephthalate Cyclic Hexamer can be synthesized through the direct bulk polyesterification of terephthalic acid and ethylene glycol at high temperatures without the use of a catalyst . The reaction typically involves heating a mixture of terephthalic acid and an excess of ethylene glycol at around 250°C under pressure, followed by mechanical stirring at 265°C . The formation of cyclic oligomers, including the hexamer, occurs as a side reaction during the polymerization process.
Industrial Production Methods: In industrial settings, the production of ethylene terephthalate cyclic oligomers, including the cyclic hexamer, often involves solvent extraction and thermal treatment of PET . The cyclic oligomers are separated from the bulk polymer using solvents such as dichloromethane or hexafluoroisopropanol, followed by precipitation with methanol .
Chemical Reactions Analysis
Types of Reactions: Ethylene Terephthalate Cyclic Hexamer undergoes various chemical reactions, including:
Transesterification: This reaction involves the exchange of ester groups between the cyclic hexamer and alcohols, leading to the formation of new ester compounds.
Common Reagents and Conditions:
Transesterification: Catalyzed by metal catalysts such as zinc acetate or titanium butoxide under moderate temperatures.
Major Products:
Hydrolysis: Terephthalic acid and ethylene glycol.
Transesterification: Various ester derivatives depending on the alcohol used.
Oxidation: Carboxyl and carbonyl-containing compounds.
Scientific Research Applications
Ethylene Terephthalate Cyclic Hexamer has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of Ethylene Terephthalate Cyclic Hexamer primarily involves its interaction with enzymes and chemical reagents. For instance, enzymatic degradation of the cyclic hexamer by PET-hydrolases involves endolytic chain scissions, which gradually increase the density of attack sites on the polymer surface . This process is influenced by the crystallinity of the polymer and the conformational constraints of the cyclic hexamer .
Comparison with Similar Compounds
Ethylene Terephthalate Cyclic Hexamer can be compared with other cyclic oligomers such as:
Cyclic Tetramer: Similar in structure but with fewer repeating units, leading to different physical and chemical properties.
Cyclic Octamer: Contains more repeating units, resulting in higher molecular weight and different solubility characteristics.
Polybutylene Terephthalate (PBT) Cyclic Oligomers: Similar in chemical composition but derived from butylene glycol instead of ethylene glycol, leading to variations in thermal and mechanical properties.
The uniqueness of this compound lies in its specific ring size, which influences its reactivity and interactions with other molecules, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C60H48O24 |
---|---|
Molecular Weight |
1153.0 g/mol |
IUPAC Name |
3,6,13,16,23,26,33,36,43,46,53,56-dodecaoxaheptacyclo[56.2.2.28,11.218,21.228,31.238,41.248,51]doheptaconta-1(61),8,10,18,20,28,30,38(66),39,41(65),48(64),49,51(63),58(62),59,67,69,71-octadecaene-2,7,12,17,22,27,32,37,42,47,52,57-dodecone |
InChI |
InChI=1S/C60H48O24/c61-49-37-1-2-38(4-3-37)50(62)74-27-28-76-52(64)40-9-11-42(12-10-40)54(66)78-31-32-80-56(68)44-17-19-46(20-18-44)58(70)82-35-36-84-60(72)48-23-21-47(22-24-48)59(71)83-34-33-81-57(69)45-15-13-43(14-16-45)55(67)79-30-29-77-53(65)41-7-5-39(6-8-41)51(63)75-26-25-73-49/h1-24H,25-36H2 |
InChI Key |
LIXRDKDLRMBFRK-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)C2=CC=C(C=C2)C(=O)OCCOC(=O)C3=CC=C(C=C3)C(=O)OCCOC(=O)C4=CC=C(C=C4)C(=O)OCCOC(=O)C5=CC=C(C=C5)C(=O)OCCOC(=O)C6=CC=C(C=C6)C(=O)OCCOC(=O)C7=CC=C(C=C7)C(=O)O1 |
Origin of Product |
United States |
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